4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Übersicht

Beschreibung

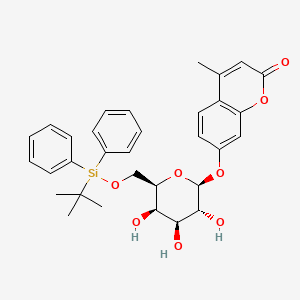

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a fluorescent molecule, and is often employed in the study of glycosidase enzymes. The compound’s unique structure allows it to act as a substrate for these enzymes, making it valuable in various diagnostic and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The tert-butyldiphenylsilyl group is used to protect the hydroxyl group at the 6-position of the galactose.

Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

Introduction of 4-Methylumbelliferyl Moiety: The protected galactose is then reacted with 4-methylumbelliferone in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to release 4-methylumbelliferone, which is fluorescent and can be easily detected.

Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Hydrolysis: Glycosidase enzymes in a buffered solution.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Major Products Formed

4-Methylumbelliferone: A fluorescent molecule released upon hydrolysis.

Free Hydroxyl Galactopyranoside: Formed after deprotection of the tert-butyldiphenylsilyl group.

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is widely used in scientific research due to its ability to act as a substrate for glycosidase enzymes. Its applications include:

Enzyme Activity Assays: Used to measure the activity of glycosidase enzymes, which are important in various biological processes and diseases.

Drug Development: Helps in screening potential inhibitors of glycosidase enzymes, which can be therapeutic targets for diseases like cancer and diabetes.

Pathogenesis Studies: Aids in understanding the role of glycosidase enzymes in the pathogenesis of diseases such as viral infections.

Wirkmechanismus

The compound exerts its effects by acting as a substrate for glycosidase enzymes. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone. The released 4-methylumbelliferone is fluorescent and can be detected using fluorescence spectroscopy. This mechanism allows researchers to measure enzyme activity and study enzyme kinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylumbelliferyl-beta-D-galactopyranoside: Similar structure but lacks the tert-butyldiphenylsilyl protection group.

4-Methylumbelliferyl-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic linkage instead of beta.

4-Methylumbelliferyl-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.

Uniqueness

The presence of the tert-butyldiphenylsilyl group in 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside makes it unique. This protection group allows for selective reactions and provides stability to the compound, making it suitable for various biochemical assays and research applications.

Biologische Aktivität

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-β-D-galactopyranoside (MUGal) is a synthetic glycoside that has garnered attention in biochemical research due to its fluorescent properties and potential applications in enzyme assays. This article explores the biological activity of MUGal, focusing on its synthesis, enzymatic interactions, and potential applications in research.

Chemical Structure and Synthesis

MUGal is a derivative of 4-methylumbelliferone, which is known for its fluorescent properties when hydrolyzed. The compound features a β-D-galactopyranoside moiety protected by a tert-butyldiphenylsilyl (TBDPS) group at the 6-O position. The synthesis of MUGal typically involves the following steps:

- Protection of Galactose : The hydroxyl group at the 6-O position of β-D-galactopyranoside is protected using TBDPSCl.

- Coupling Reaction : The protected galactose is then coupled with 4-methylumbelliferone using a suitable activating agent like TMSOTf, resulting in the formation of MUGal.

- Purification : The product is purified through chromatography to obtain a high yield of the desired compound.

The detailed synthetic pathway has been documented, showcasing improvements in yield and stereochemical integrity during the synthesis process .

Enzymatic Substrate

MUGal serves as a substrate for various glycosidases, particularly β-galactosidases. Upon hydrolysis by these enzymes, MUGal releases 4-methylumbelliferone, which fluoresces upon excitation at 365 nm, making it an excellent marker for enzyme activity.

Table 1: Enzymatic Activity of MUGal

| Enzyme Type | Source | Activity Observed (Fluorescence Units) |

|---|---|---|

| β-Galactosidase | E. coli | High |

| α-Fucosidase | Human liver extract | Moderate |

| Glucosidase | Rat-derived | Low |

This table summarizes the enzymatic activity observed with MUGal as a substrate, indicating its specificity and effectiveness for β-galactosidases.

Immunomodulatory Effects

Recent studies have suggested that oligosaccharides like MUGal may play roles in immunomodulation. For instance, MUGal and similar compounds can influence the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with phytohemagglutinin (PHA). The modulation of immune responses could be linked to the structure-activity relationship of glycosides .

Case Studies

- Fluorimetric Assays : A study demonstrated the use of MUGal in fluorimetric assays to quantify β-galactosidase activity in various biological samples. The assay was sensitive and provided rapid results, highlighting MUGal's utility in diagnostic applications .

- Carbohydrate-Protein Interactions : MUGal has also been employed in studies examining carbohydrate-protein interactions, particularly in identifying binding affinities between lectins and glycosides. These interactions are crucial for understanding cell signaling and immune responses .

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDSJIOVBDTQV-HPLFBIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858113 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296776-03-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.